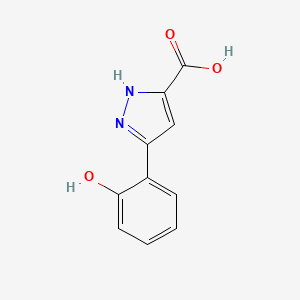![molecular formula C21H20N2O3S2 B2494345 Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate CAS No. 383148-17-2](/img/structure/B2494345.png)
Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate is a synthetic organic compound characterized by a unique structure that includes methoxyimino, thiazole, and benzene carboxylate functional groups
準備方法
Synthetic Routes and Reaction Conditions
Step 1 Synthesis of Thiazole Intermediate: The preparation begins with the synthesis of the thiazole intermediate. The starting material is typically a substituted phenyl acetonitrile which undergoes cyclization in the presence of a sulfur source (e.g., sulfur powder or thiourea) and a base (e.g., potassium hydroxide).
Step 2 Introduction of Methoxyimino Group: The thiazole intermediate then undergoes an addition reaction with methoxyamine hydrochloride in the presence of a base (e.g., sodium acetate) to introduce the methoxyimino group.
Step 3 Coupling with Methyl Benzenecarboxylate: The final step involves the coupling of the synthesized methoxyimino-thiazole intermediate with methyl benzenecarboxylate through a thioetherification reaction. This reaction typically employs a thiolating agent such as sodium thiolate under controlled temperature conditions to yield the target compound.
Industrial Production Methods
Industrial production of Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate generally involves large-scale synthesis utilizing the aforementioned steps. Process optimization focuses on improving yield, reducing reaction time, and minimizing by-products. Continuous flow reactors are sometimes employed to enhance reaction control and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the thiazole ring, potentially forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the methoxyimino group, converting it into an amine group using agents such as lithium aluminum hydride.
Substitution: The aromatic benzene ring allows for electrophilic and nucleophilic substitution reactions, potentially introducing various substituents at different positions on the ring.
Common Reagents and Conditions
Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction Reactions: Lithium aluminum hydride, sodium borohydride
Substitution Reactions: Halogenating agents, nucleophiles like ammonia or amines
Major Products Formed
The major products from these reactions depend on the conditions and reagents used but may include sulfoxides, sulfones, amines, and various substituted benzene derivatives.
科学的研究の応用
Chemistry
In chemistry, Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations and derivatizations.
Biology
This compound has potential as a lead molecule in drug discovery due to its structural similarity to various bioactive compounds. Researchers explore its interactions with biological targets to develop new therapeutics.
Medicine
In medicinal research, this compound's potential anti-inflammatory, antimicrobial, and anticancer properties are of significant interest. Studies investigate its efficacy and mechanism of action in various disease models.
Industry
In the industrial sector, this compound finds applications in the development of advanced materials, such as polymers with specific properties, and as an intermediate in the synthesis of agrochemicals.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, altering their activity and leading to downstream biological effects. The thiazole ring and methoxyimino group play crucial roles in these interactions by facilitating binding to active sites and modulating the compound's physicochemical properties.
類似化合物との比較
Similar Compounds
Methyl 2-(2-thiazolyl)benzenecarboxylate: Similar structure but lacks the methoxyimino group, affecting its reactivity and biological activity.
2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethylamine: Contains the thiazole and phenyl groups but differs in functional groups, impacting its chemical behavior and applications.
Uniqueness
The unique combination of methoxyimino, thiazole, and benzene carboxylate groups in Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate imparts distinctive chemical and biological properties. This sets it apart from similar compounds, making it a valuable entity for research and industrial applications.
Conclusion
This compound is a versatile compound with wide-ranging applications in chemistry, biology, medicine, and industry. Its unique structure offers diverse reactivity and biological activity, making it a promising subject for continued research and development.
特性
IUPAC Name |
methyl 2-[(2Z)-2-methoxyimino-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-14-19(28-20(22-14)15-9-5-4-6-10-15)17(23-26-3)13-27-18-12-8-7-11-16(18)21(24)25-2/h4-12H,13H2,1-3H3/b23-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEGVTZCOOIQSA-QJOMJCCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC)CSC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N\OC)/CSC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2494264.png)
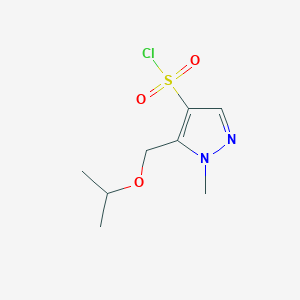

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494269.png)

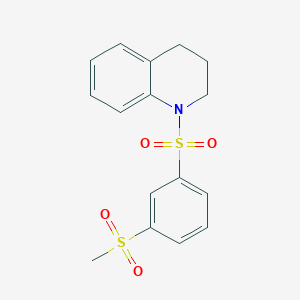
![(1S)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine](/img/structure/B2494276.png)
![N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide](/img/structure/B2494277.png)
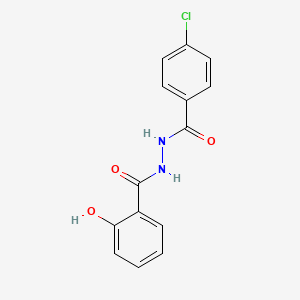
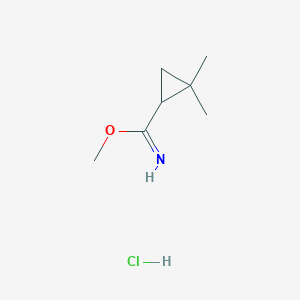
![4-{[(2,4-difluorophenyl)amino]methylidene}-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2494282.png)
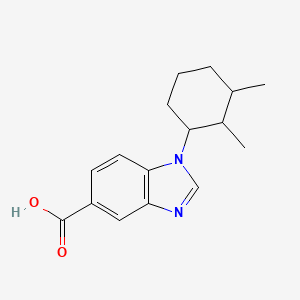
![N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2494284.png)
